HAC-Y6 -

HAC-Y6

Catalog Number: EVT-287877
CAS Number:
Molecular Formula: C23H22N2O4
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HAC-Y6 is a novel and potent microtubule inhitor. HAC-Y60 exhibited potent antitumor activity against human hepatocellular carcinoma (HCC) cells in vitro. Western blot and immunofluorescence experiments showed that HAC-Y6 depolymerized microtubules similarly to the effects of colchicine. HAC-Y6 exhibited its antitumor activity by disrupting microtubule assembly, causing cell cycle arrest and apoptosis through both extrinsic and intrinsic pathways in Hep3B cells. ( Oncol Rep. 2010 Nov;24(5):1169-78. )
Synthesis Analysis

Methods and Technical Details

HAC-Y6 is synthesized through a series of chemical reactions involving the condensation of specific precursor compounds. The synthesis typically follows these steps:

  1. Starting Materials: The synthesis begins with 9H-pyrido[2,3-b]indole as the core structure.
  2. Acetylation: Acetylation of the indole nitrogen introduces an acetyl group at the 6-position.
  3. Alkylation: The introduction of a 3,4,5-trimethoxybenzyl group occurs through a nucleophilic substitution reaction.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

The synthesis process has been documented in various studies, showcasing the effectiveness of different reaction conditions and purification methods to achieve optimal yields and purity levels .

Molecular Structure Analysis

Structure and Data

The molecular structure of HAC-Y6 features a complex arrangement that includes:

  • A pyrido[2,3-b]indole backbone.
  • An acetyl group at the 6-position.
  • A 3,4,5-trimethoxybenzyl substituent.

The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 342.35 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .

Chemical Reactions Analysis

Reactions and Technical Details

HAC-Y6 undergoes several key chemical reactions that are crucial for its biological activity:

  1. Microtubule Disruption: HAC-Y6 binds to tubulin, preventing its polymerization into microtubules. This action disrupts the mitotic spindle formation during cell division.
  2. Induction of Apoptosis: The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation .
  3. Cell Cycle Arrest: HAC-Y6 induces G2/M phase arrest in cancer cells, which contributes to its antiproliferative effects.

These reactions are fundamental to understanding how HAC-Y6 exerts its therapeutic effects against cancer cells.

Mechanism of Action

Process and Data

The mechanism through which HAC-Y6 operates involves several interconnected processes:

  1. Microtubule Inhibition: By inhibiting microtubule assembly, HAC-Y6 disrupts normal mitotic processes, leading to cell cycle arrest.
  2. Mitochondrial Dysfunction: The compound causes a decrease in mitochondrial membrane potential, which is indicative of early apoptosis .
  3. Caspase Activation: Treatment with HAC-Y6 results in increased levels of active caspases (caspase-3 and caspase-9), leading to apoptosis through both intrinsic and extrinsic pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HAC-Y6 possesses several notable physical and chemical properties:

These properties are essential for determining the compound's suitability for laboratory use and potential therapeutic applications.

Applications

Scientific Uses

HAC-Y6 has significant potential applications in scientific research:

  • Anticancer Research: Its primary application lies in investigating its efficacy against various cancer cell lines due to its microtubule-inhibiting properties.
  • Mechanistic Studies: Researchers utilize HAC-Y6 to study the mechanisms of apoptosis and cell cycle regulation in cancer biology .
  • Drug Development: Given its promising activity, HAC-Y6 serves as a lead compound for the development of new anticancer agents targeting microtubule dynamics.
Introduction

Hepatocellular Carcinoma (HCC): Epidemiology and Current Therapeutic Challenges

Hepatocellular carcinoma (HCC) represents a formidable global health challenge as the most common primary liver malignancy and a leading cause of cancer-related mortality worldwide. The development of effective therapies for HCC faces unique obstacles, including frequent late-stage diagnosis, underlying liver dysfunction complicating treatment options, and the heterogeneity of tumor biology. Conventional chemotherapy regimens often yield disappointing response rates due to intrinsic and acquired drug resistance mechanisms. Even molecularly targeted agents and immunotherapies, which have transformed oncology practice, demonstrate limited efficacy in substantial subsets of HCC patients. This landscape underscores the urgent need for novel therapeutic agents with distinct mechanisms of action capable of overcoming the limitations of current approaches. The complexity of HCC pathogenesis, involving diverse etiological factors (viral hepatitis, metabolic dysfunction, environmental toxins) and molecular pathways, necessitates continued expansion of the therapeutic armamentarium with agents targeting fundamental cellular processes essential for cancer cell survival and proliferation [3].

Microtubule-Targeting Agents in Anticancer Therapy: Mechanisms and Limitations

Microtubules, dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers, play critical roles in essential cellular processes, most notably mitosis. Their dynamic instability—alternating phases of growth and shrinkage—is indispensable for proper chromosome segregation during cell division. This fundamental role makes microtubules an attractive target for anticancer therapies. Microtubule-targeting agents (MTAs) are broadly categorized into two classes: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vincristine, and colchicine-site binders). Both classes disrupt normal microtubule dynamics, leading to mitotic arrest and subsequent activation of apoptotic pathways in cancer cells.

Table 1: Classes and Limitations of Clinically Used Microtubule-Targeting Agents

ClassRepresentative AgentsPrimary MechanismKey Clinical Limitations
TaxanesPaclitaxel, DocetaxelPromote microtubule stabilizationMultidrug resistance, Neurotoxicity, Poor solubility
Vinca AlkaloidsVincristine, VinblastineInduce microtubule depolymerizationNeurotoxicity, Narrow therapeutic index
EpothilonesIxabepiloneStabilize microtubulesToxicity concerns, Limited efficacy in monotherapy
Colchicine BindersCombretastatin A-4 (CA4)Destabilize microtubulesLimited clinical success, Cardiovascular toxicity challenges

Despite their clinical utility across various cancers, MTAs face significant limitations in HCC treatment. Drug resistance, mediated by mechanisms including overexpression of efflux transporters (P-glycoprotein), tubulin isotype mutations, and alterations in apoptotic signaling pathways, substantially reduces their efficacy. Furthermore, dose-limiting toxicities, particularly neurotoxicity (peripheral neuropathy) and myelosuppression, restrict dosing and duration of therapy. The compromised liver function common in HCC patients also alters drug metabolism and increases susceptibility to adverse effects. These limitations highlight the need for novel MTAs with improved therapeutic indices, reduced susceptibility to resistance mechanisms, and potentially distinct tubulin-binding profiles [3] [6].

Rationale for Novel Microtubule Inhibitors: Bridging the Gap in HCC Treatment

The limitations of existing MTAs and the persistent high mortality of HCC provide a compelling rationale for developing novel microtubule inhibitors. The structural diversity of the tubulin dimer, featuring multiple distinct drug-binding sites (taxane, vinca, colchicine sites), offers opportunities for developing agents with potentially improved properties. Targeting the colchicine binding site is particularly attractive. Colchicine-site binders often demonstrate potent vascular-disrupting activity in addition to direct cytotoxic effects on tumor cells. Furthermore, they typically circumvent resistance mediated by P-glycoprotein efflux and certain tubulin mutations that impair taxane or vinca alkaloid binding.

HAC-Y6 (chemical name: 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole) emerges as a novel synthetic microtubule-destabilizing agent specifically designed to address these therapeutic gaps. This α-carboline derivative was rationally synthesized and selected based on promising preclinical anticancer activity screening. Its molecular structure incorporates key pharmacophores, including a 6-acetyl group and a 3,4,5-trimethoxybenzyl moiety, hypothesized to confer high affinity for tubulin and potent biological activity. Preclinical investigations position HAC-Y6 as a next-generation colchicine-site binder with a distinct mechanism of inducing apoptosis and demonstrating robust preclinical efficacy specifically against HCC models, suggesting potential for overcoming the limitations of existing therapies [3] [6] [7].

Table 2: Key Molecular Effects of HAC-Y6 in Preclinical Cancer Models

Cellular ProcessEffect of HAC-Y6Key Molecular ChangesFunctional Outcome
Microtubule DynamicsDepolymerizationDisruption of microtubule network structure (similar to colchicine) [3] [6]Mitotic spindle failure
Cell CycleG2/M Phase Arrest & Polyploidy↑ Cyclin B1, ↑ BubR1; ↓ Aurora A/B kinase activity, ↓ Phospho-Histone H3 [4] [7]Mitotic arrest → Apoptosis
Apoptosis (Extrinsic)Activation of Death Receptor Pathway↑ Death Receptor 4 (DR4), ↑ Cleaved Caspase-8, ↑ tBid [3] [6]Initiation of extrinsic apoptosis cascade
Apoptosis (Intrinsic)Mitochondrial Pathway Activation↓ Mitochondrial Membrane Potential; ↑ Bax, ↑ Cytochrome c release, ↑ Apaf-1; ↓ Bcl-2, ↓ Bcl-xL; ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 [3] [4] [7]Mitochondrial outer membrane permeabilization
Execution PhaseIrreversible Commitment to Death↑ AIF, ↑ Endo G translocation; ↑ PARP cleavage [4] [7]DNA fragmentation, Cellular dismantling

The mechanism of HAC-Y6 extends beyond simple microtubule depolymerization. It profoundly disrupts critical mitotic regulators, notably suppressing Aurora kinase A and B activity and phosphorylation. Aurora kinases are essential serine/threonine kinases governing accurate chromosome segregation, cytokinesis, and mitotic checkpoint function. Their overexpression is common in HCC and linked to poor prognosis. HAC-Y6-induced inhibition of Aurora kinases contributes to aberrant chromosome alignment, failure of cytokinesis, and the generation of polyploid cells ultimately destined for death. Furthermore, HAC-Y6 uniquely activates the death receptor 4 (DR4) pathway, a component of the extrinsic apoptosis pathway. This DR4 upregulation, coupled with phosphorylation of stress-response kinase p38, provides an additional apoptotic trigger alongside the intrinsic mitochondrial pathway initiated by microtubule disruption and mitotic catastrophe. This dual activation of extrinsic and intrinsic apoptotic pathways represents a potentially more efficient mechanism for inducing cancer cell death compared to agents relying primarily on a single pathway. The potent activity of HAC-Y6 against human HCC cell lines (in vitro IC50 values in the sub-micromolar range) underscores its potential as a targeted therapeutic strategy specifically for hepatocellular carcinoma, aiming to bridge the significant gap in effective treatment options for this challenging malignancy [3] [4] [6].

Properties

Product Name

HAC-Y6

IUPAC Name

1-[9-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-b]indol-6-yl]ethanone

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C23H22N2O4/c1-14(26)16-7-8-19-18(12-16)17-6-5-9-24-23(17)25(19)13-15-10-20(27-2)22(29-4)21(11-15)28-3/h5-12H,13H2,1-4H3

InChI Key

NYMMDHGEECPYAW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

HACY6; HAC-Y6; HAC Y6.

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.